
DIPHENYLPHOSPHINYL AZIDE
Overview
Description
DIPHENYLPHOSPHINYL AZIDE is an organic compound with the molecular formula C12H10N3OP. It is a colorless or faintly yellow liquid that is widely used as a reagent in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
DIPHENYLPHOSPHINYL AZIDE can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphinic chloride with sodium azide in acetone. This reaction typically yields a high amount of diphenylphosphinic azide. Another method involves the use of a quaternary ammonium salt as a phase-transfer catalyst in a biphasic system of water and an organic solvent .
Chemical Reactions Analysis
Peptide Coupling and Urethane Formation
DPPA facilitates peptide synthesis by forming mixed anhydride intermediates with carboxylic acids. The mechanism involves:
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Nucleophilic attack by the carboxylate on phosphorus, displacing azide.
-
Formation of an acyl azide, which rearranges to an isocyanate.
-
Reaction with amines or alcohols to yield amides or urethanes, respectively .
Example :
-
Reaction of thiazole-4-carboxylic acid with tert-butanol and DPPA produced tert-butyl N-thiazol-4-ylcarbamate in 76% yield .
Key Conditions :
Substrate | Product | Solvent | Base | Yield |
---|---|---|---|---|
Thiazole-4-carboxylic acid | tert-Butyl carbamate | THF | Triethylamine | 76% |
Curtius Rearrangement
DPPA enables the Curtius rearrangement, converting carboxylic acids to isocyanates via acyl azides. This method is critical for synthesizing protected amines .
Application :
-
In the synthesis of streptonigrone , a carboxylic acid was transformed into an isocyanate intermediate, which hydrolyzed to a primary amine .
Mechanism :
Alcohol to Azide Conversion
DPPA converts primary/secondary alcohols to azides under Mitsunobu conditions (with DIAD/PPh₃) or with DBU, often with stereochemical inversion .
Case Study :
-
Benzyl alcohol derivatives were converted to azides in >90% yield during the synthesis of cribrostatin VI .
Conditions :
Alcohol Type | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Secondary alcohol | DPPA, DBU | THF | RT | 92% |
Aziridination Reactions
DPPA serves as a nitrene source in Co(TPP)-catalyzed aziridination of alkenes, producing aziridines in high yields .
Example :
Reaction Scope :
Alkene | Catalyst | Product | Yield |
---|---|---|---|
Styrene | Co(TPP) | Aziridine | 85% |
Cyclohexene | Co(TPP) | Aziridine | 78% |
Polymerization of Amino Acids
DPPA polymerizes dipeptides like L-alanylglycine into polypeptides under optimized conditions .
Optimal Parameters :
Solvent | Base | DPPA (equiv) | Time | Yield |
---|---|---|---|---|
DMSO | Triethylamine | 1.3 | 48 h | 43% |
Product : Poly(L-alanylglycine) with intrinsic viscosity = 0.16 (dichloroacetic acid, 25°C) .
Photochemical Reactions
Ultrafast photolysis of DPPA generates singlet diphenylphosphorylnitrene (λ = 525 nm, τ = 480 ps), confirmed by transient absorption spectroscopy .
Mechanism :
Quenching Studies :
Scientific Research Applications
Organic Synthesis
DPPA is widely recognized for its utility as a reagent in organic synthesis. Its ability to facilitate the formation of azides from carboxylic acids and alcohols makes it a valuable tool in synthetic chemistry.
1.1 Curtius Rearrangement
The Curtius rearrangement is a key reaction that utilizes DPPA to convert carboxylic acids into acyl azides, which can then be transformed into various functional groups. This method has been employed in the synthesis of azaindolyl-pyrimidine derivatives, which are potent inhibitors of human influenza virus replication. In this process, DPPA is used to generate the acyl azide intermediate, allowing for efficient synthesis in a one-pot procedure .
1.2 Peptide Synthesis
DPPA serves as a coupling agent in peptide synthesis, enabling the formation of amide bonds with minimal racemization. A study demonstrated that using DPPA in conjunction with triethylamine led to high yields of peptides while preserving their stereochemistry . This method is particularly advantageous for synthesizing complex peptides that mimic natural antimicrobial peptides .
Drug Discovery
DPPA's role in drug discovery is notable, particularly due to its ability to facilitate the synthesis of bioactive compounds.
2.1 Antiviral Agents
Recent research has highlighted the use of DPPA in developing antiviral agents. The aforementioned azaindolyl-pyrimidine derivatives synthesized via Curtius rearrangement show promise as inhibitors against influenza viruses . This demonstrates the potential for DPPA to contribute to antiviral drug development.
2.2 Anticancer Compounds
DPPA has also been utilized in synthesizing cisplatin analogues with antitumor activity. The reagent's ability to form azides from carboxylic acids aids in creating intermediates that can be further modified into effective anticancer drugs .
Materials Science
In materials science, DPPA has been explored for its flame-retardant properties, particularly in lithium-ion battery (LIB) applications.
3.1 Flame Retardancy
Research indicates that incorporating DPPA into LIBs enhances their fire safety by interrupting free radical chain reactions during combustion. DPPA produces phosphorous-containing free radicals that effectively scavenge reactive species like H· and OH·, significantly reducing heat release rates during thermal events . Experimental results showed that LIBs with DPPA exhibited lower peak heat release rates compared to traditional electrolytes, underscoring its potential as a multifunctional additive for improving battery safety .
Synthesis Efficiency
Reaction Type | Yield (%) | Comments |
---|---|---|
Curtius Rearrangement | 85 | Efficient conversion of carboxylic acids |
Peptide Bond Formation | 90 | Minimal racemization observed |
Flame Retardancy Assessment | N/A | Significant reduction in heat release rates |
Antiviral Activity
Compound | IC50 (µM) | Target Virus |
---|---|---|
Azaindolyl-pyrimidine derivative | 0.5 | Influenza A virus |
Cisplatin analogue | 1.0 | Various cancer cell lines |
Mechanism of Action
The mechanism of action of diphenylphosphinic azide involves the transfer of the azido group to a nucleophilic substrate. For example, in reactions with carboxylic acids, the nucleophilic carboxylate anion attacks the phosphorus atom, leading to the formation of an intermediate mixed anhydride. The azide ion is then expelled and attacks the carbonyl carbon atom, forming an acyl azide. This intermediate can further react to form urethanes or amides .
Comparison with Similar Compounds
DIPHENYLPHOSPHINYL AZIDE is similar to other azide compounds such as diphenylphosphoryl azide and diphenylphosphonic azide. it is unique in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Similar compounds include:
Diphenylphosphoryl azide: Used in peptide synthesis and the Curtius rearrangement.
Diphenylphosphonic azide: Used in similar applications but with different reactivity profiles.
This compound stands out due to its high yield in synthesis and its stability under various reaction conditions .
Biological Activity
Diphenylphosphoryl azide (DPPA) is an organic compound notable for its diverse applications in organic synthesis and its biological activities. This article delves into the biological mechanisms, applications, and safety considerations associated with DPPA, supported by research findings and case studies.
DPPA is characterized by its azide functional group, which imparts unique reactivity, particularly in the formation of phosphoramidates and acyl azides. The compound is primarily used as a coupling reagent in peptide synthesis, where it facilitates the formation of amide bonds through a mechanism involving nucleophilic attack by carboxylate anions on the phosphorus atom of DPPA. This reaction can lead to the formation of acyl azides, which are further utilized in various synthetic pathways, including the Curtius rearrangement to yield isocyanates .
Reaction Mechanism Overview
- Nucleophilic Attack : Carboxylate anions attack the phosphorus atom in DPPA.
- Formation of Acyl Azides : This leads to the generation of acyl azides via a rearrangement process.
- Amide Bond Formation : Amines can then react with these acyl azides or phosphates to form amides or peptides without significant side reactions .
Peptide Synthesis
DPPA has been extensively studied for its role in peptide synthesis. It allows for efficient coupling reactions without racemization, making it suitable for synthesizing peptides that include sensitive amino acids such as serine and threonine .
Case Study: Polymerization of L-Alanylglycine
A study investigated the polymerization of L-alanylglycine using DPPA under various conditions. Optimal results were achieved using dimethyl sulfoxide as a solvent and triethylamine as a base, yielding poly(L-alanylglycine) with an intrinsic viscosity of 0.16 in dichloroacetic acid at 25°C .
Flame Retardant Properties
Recent research highlighted DPPA's efficacy as a flame retardant in lithium-ion battery systems. When incorporated into electrolytes, DPPA significantly reduced flammability, demonstrating a decrease in the heat release rate (SET values) from approximately 165 s/g to near 0 s/g at higher concentrations . The mechanism involves free radical scavenging during combustion, which produces phosphorous-containing radicals that inhibit flame propagation.
Safety and Toxicity
Despite its utility, DPPA is highly toxic and poses explosive risks similar to other azide compounds. Proper handling protocols are essential to mitigate hazards associated with its use in laboratory settings .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing diphenylphosphinyl azide (DPPA) in laboratory settings?
DPPA is typically synthesized via phosphorylation reactions. A common method involves reacting diphenylphosphinic chloride with sodium azide under anhydrous conditions. Key steps include:
- Maintaining an inert atmosphere (argon/nitrogen) to prevent hydrolysis .
- Using tetrahydrofuran (THF) as a solvent and controlling reaction temperature (0–25°C) to optimize yield .
- Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) to isolate DPPA .
- Confirming purity via P NMR spectroscopy (characteristic singlet near δ 20–25 ppm) and FT-IR (azide stretch ~2100–2200 cm) .
Q. What safety precautions are essential when handling DPPA in experimental workflows?
DPPA is acutely toxic and moisture-sensitive. Critical safety measures include:
- Conducting reactions in a fume hood with explosion-proof equipment due to potential azide decomposition .
- Using personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles .
- Storing DPPA in a sealed container under inert gas, away from heat/ignition sources .
- Neutralizing waste with aqueous sodium nitrite to decompose residual azides .
Q. How does DPPA function as a reagent in Staudinger-type reactions?
DPPA facilitates azide-to-amine conversion via the Staudinger reaction. Mechanistically:
- The phosphorus center in DPPA reacts with azides to form an iminophosphorane intermediate.
- Hydrolysis of this intermediate yields primary amines and diphenylphosphinic acid .
- This reaction is critical in peptide synthesis and bioconjugation, with optimized stoichiometry (1:1.2 DPPA:azide) ensuring minimal side products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields when using DPPA as a coupling agent in peptide synthesis?
Yield variability often stems from:
- Moisture contamination : Trace water hydrolyzes DPPA, reducing reactivity. Use molecular sieves or anhydrous solvents .
- Steric hindrance : Bulky substrates may require elevated temperatures (40–60°C) or longer reaction times .
- Byproduct inhibition : Phosphinic acid byproducts can quench reactivity. Adding scavengers (e.g., polymer-bound triphenylphosphine) improves yields . Systematic optimization using design-of-experiments (DoE) frameworks is recommended .
Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of DPPA derivatives in coordination complexes?
Key techniques include:
- X-ray crystallography : Resolves bond lengths (e.g., P=O at ~1.49 Å) and hydrogen-bonding networks critical for stability .
- Multinuclear NMR : P NMR tracks phosphorus coordination shifts, while H/C NMR identifies ligand binding .
- ESI-MS : Confirms molecular ion peaks and fragmentation patterns of metal-DPPA complexes .
- XPS : Validates oxidation states of coordinated metals (e.g., Pt vs. Au) .
Q. What methodological approaches are utilized to assess the biological activity of DPPA-derived coordination complexes in cancer cell lines?
Protocols involve:
- In vitro cytotoxicity assays : MTT or resazurin-based viability tests on cell lines (e.g., MDA-MB-231, MCF-7) with IC calculations .
- Comparative studies : Testing DPPA complexes against cisplatin or other standards to evaluate potency .
- Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling and ROS detection via fluorescent probes .
- Control experiments : Including free DPPA and metal salts to distinguish ligand-specific effects .
Q. How do molecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic stability of DPPA-based compounds?
Crystal packing in DPPA derivatives is dominated by:
- Intermolecular hydrogen bonds : O–H···O interactions (d = 2.74 Å, ∠ = 155°) stabilize layered structures .
- Absence of π-π stacking : Due to steric bulk from phenyl groups, van der Waals interactions instead govern packing .
- Thermal stability : Strong hydrogen-bond networks correlate with high melting points (e.g., 450–452 K) . Computational modeling (DFT) can predict these interactions for novel derivatives .
Q. Methodological Frameworks for Experimental Design
- PICO Framework : Define Population (e.g., DPPA-metal complexes), Intervention (e.g., reaction conditions), Comparison (e.g., alternative ligands), and Outcome (e.g., yield/toxicity) to structure studies .
- FINER Criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored metal coordination), and Relevant (e.g., anticancer applications) .
Properties
IUPAC Name |
[azido(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRTXPORKIRPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194275 | |
Record name | Phosphinic azide, diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4129-17-3 | |
Record name | P,P-Diphenylphosphinic azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4129-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphinic azide, diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004129173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylphosphinic azide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphinic azide, diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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